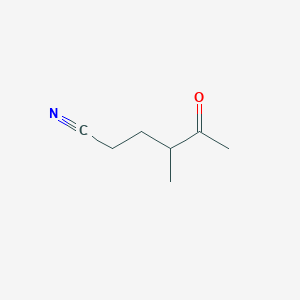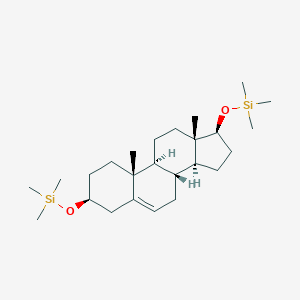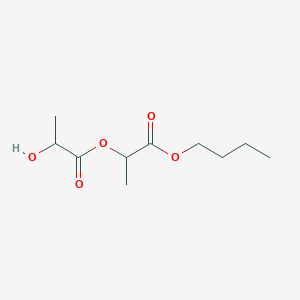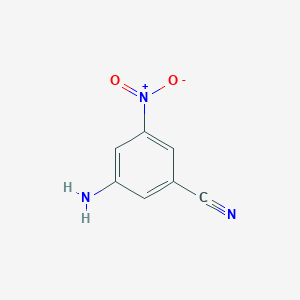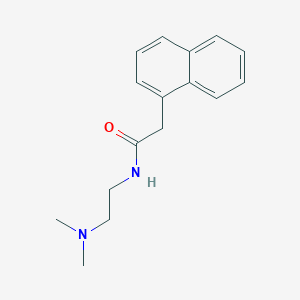
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)-, also known as NADA, is a synthetic compound that has been used in scientific research for its various physiological and biochemical effects. NADA is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain perception, inflammation, and thermoregulation.
Mecanismo De Acción
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- activates TRPV1 by binding to a specific site on the channel. This binding leads to the opening of the channel and the influx of cations, such as calcium and sodium, into the cell. The influx of cations leads to depolarization of the cell membrane and the generation of an action potential. The activation of TRPV1 by 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- also leads to the release of neuropeptides, such as substance P and calcitonin gene-related peptide, which are involved in pain perception and inflammation.
Efectos Bioquímicos Y Fisiológicos
The activation of TRPV1 by 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has various biochemical and physiological effects. 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has been shown to induce pain and inflammation in animal models, which is mediated by the release of neuropeptides. 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has also been shown to increase gastric motility and stimulate insulin secretion. Additionally, 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has been shown to regulate blood pressure by activating TRPV1 on endothelial cells, leading to the release of nitric oxide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has several advantages for lab experiments. It is a potent and selective agonist of TRPV1, which allows for the specific activation of this ion channel. 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- is also stable and can be easily synthesized in large quantities. However, 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has some limitations for lab experiments. It is a synthetic compound and may not fully replicate the effects of endogenous TRPV1 agonists. Additionally, the use of 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- in animal studies may not fully translate to human studies.
Direcciones Futuras
There are several future directions for the use of 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- in scientific research. One direction is the development of more potent and selective TRPV1 agonists for the treatment of pain and inflammation. Another direction is the investigation of the role of TRPV1 in various physiological processes, such as insulin secretion and blood pressure regulation. Additionally, the use of 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- in combination with other compounds may lead to the development of novel therapies for various diseases.
Métodos De Síntesis
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- can be synthesized through a multistep process starting with naphthalene. The first step involves the conversion of naphthalene to 1-naphthalenemethanol, which is then oxidized to 1-naphthaleneacetic acid. The acid is then reacted with N,N-dimethylethylenediamine to yield 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)-. This synthesis method has been used in various research studies to produce 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- with high purity and yield.
Aplicaciones Científicas De Investigación
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has been extensively used in scientific research to investigate the physiological and biochemical effects of TRPV1 activation. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- is a potent agonist of TRPV1 and has been used to study the role of TRPV1 in pain perception, inflammation, and thermoregulation. 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has also been used to investigate the effects of TRPV1 activation on various physiological processes, such as blood pressure regulation, insulin secretion, and gastric motility.
Propiedades
Número CAS |
10593-17-6 |
|---|---|
Nombre del producto |
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- |
Fórmula molecular |
C16H20N2O |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C16H20N2O/c1-18(2)11-10-17-16(19)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,10-12H2,1-2H3,(H,17,19) |
Clave InChI |
SAEQRPLMNKATCI-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)CC1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CN(C)CCNC(=O)CC1=CC=CC2=CC=CC=C21 |
Otros números CAS |
10593-17-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




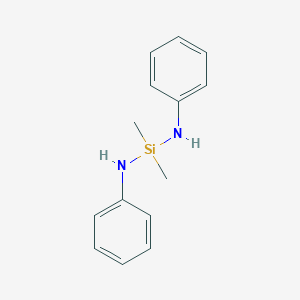
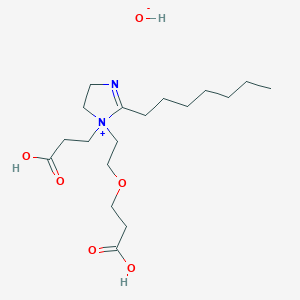
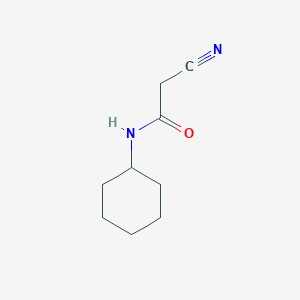
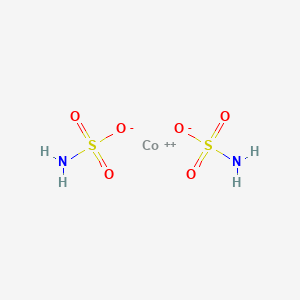
![5H-Thieno[3,2-b]thiopyran](/img/structure/B77937.png)
